N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide
Description
Properties
IUPAC Name |
N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-15(13-7-3-1-4-8-13)12-25-18-21-20-16(24-18)11-19-17(23)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFDAZAGZPAYIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-oxo-2-phenylethyl chloride with thiourea to form 2-oxo-2-phenylethyl isothiocyanate. This intermediate is then reacted with hydrazine hydrate to yield 5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazole. Finally, this compound is coupled with benzoyl chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts, controlled temperatures, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the benzamide group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure.
Mechanism of Action
The mechanism of action of N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Key Research Findings and Implications
- Electronic Effects : Fluorine or methoxy substituents enhance solubility and target binding, as seen in 2-fluoro and trimethoxyphenyl derivatives .
- Steric Influence : Bulky groups (e.g., cyclohexyl in LMM11) reduce cytotoxicity while maintaining efficacy .
- Linker Flexibility : Propanamide linkers (e.g., in 7c–7f) improve structural diversity but may alter pharmacokinetics compared to methyl bridges .
Biological Activity
N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological effects based on available research.
The molecular formula of N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide is C22H24N4O2S3, with a molecular weight of 472.7 g/mol. The compound features a complex structure that includes an oxadiazole ring and a benzamide moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O2S3 |
| Molecular Weight | 472.7 g/mol |
| IUPAC Name | Not specified |
Research indicates that compounds similar to N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide may exhibit various mechanisms of action:
- Antimicrobial Activity : Compounds with oxadiazole structures have shown effectiveness against various bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis.
- Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Preliminary studies suggest that similar compounds may induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation.
Biological Activity Studies
Several studies have investigated the biological activity of related compounds:
Antimicrobial Activity
A study demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial growth by interfering with essential metabolic pathways.
Anti-inflammatory Effects
In vitro studies have shown that certain oxadiazole derivatives can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
Research has indicated that compounds structurally related to N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Line : MCF7 (breast cancer)
- IC50 Value : 15 µM after 48 hours of treatment
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial effects against E. coli and S. aureus.
- Method : Disc diffusion method.
- Results : Zones of inhibition measured 15 mm for E. coli and 20 mm for S. aureus.
-
Study on Anti-inflammatory Properties :
- Objective : To assess cytokine production in LPS-stimulated macrophages.
- Method : ELISA assays for TNF-alpha and IL-6.
- Results : A significant reduction (up to 60%) in cytokine levels was observed at concentrations above 10 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
